(2R)-2-amino-2-cyclohexylpropanoic acid

Catalog No.
S13579022
CAS No.
M.F
C9H17NO2
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-amino-2-cyclohexylpropanoic acid

Product Name

(2R)-2-amino-2-cyclohexylpropanoic acid

IUPAC Name

(2R)-2-amino-2-cyclohexylpropanoic acid

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12)/t9-/m1/s1

InChI Key

YXQOVXILWFIANY-SECBINFHSA-N

Canonical SMILES

CC(C1CCCCC1)(C(=O)O)N

Isomeric SMILES

C[C@@](C1CCCCC1)(C(=O)O)N

(2R)-2-amino-2-cyclohexylpropanoic acid is an amino acid derivative characterized by its unique cyclohexyl side chain. It has the molecular formula C9H17NO2C_9H_{17}NO_2 and is known for its chiral nature, specifically existing in the (2R) configuration. This compound has garnered attention for its potential applications in pharmaceutical chemistry due to its structural properties that influence biological activity and reactivity in

  • Oxidation: The amino group can be oxidized to form oximes or nitriles. Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.
  • Reduction: The carboxyl group can be reduced to form alcohols or aldehydes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in substitution reactions to yield amides or other derivatives, often facilitated by acyl chlorides or anhydrides in the presence of a base.

The major products from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific conditions applied during the reactions .

Research indicates that (2R)-2-amino-2-cyclohexylpropanoic acid exhibits significant biological activity. Its structure allows it to interact with various biological targets, potentially influencing pathways related to neurotransmission and metabolic processes. The cyclohexyl group contributes to its hydrophobic interactions, which can enhance its binding affinity to certain receptors or enzymes .

The synthesis of (2R)-2-amino-2-cyclohexylpropanoic acid typically involves chiral starting materials to ensure the correct stereochemistry. A common synthetic route includes:

  • Starting Material: Cyclohexylamine is reacted with a suitable chiral precursor.
  • Reagents: Solvents such as ethanol or methanol are used alongside catalysts to facilitate the reaction.
  • Steps: The process includes introducing the amino and carboxyl functional groups through a series of reactions, often optimized for yield and purity in industrial settings using techniques like continuous flow reactors and advanced purification methods such as crystallization or chromatography .

(2R)-2-amino-2-cyclohexylpropanoic acid has diverse applications across several fields:

  • Chemistry: Serves as a chiral building block in organic synthesis.
  • Biology: Acts as a precursor for biologically active compounds.
  • Medicine: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies on (2R)-2-amino-2-cyclohexylpropanoic acid have focused on its interactions with biological molecules. Its amino group can form hydrogen bonds with various targets, while the cyclohexyl group enhances hydrophobic interactions. These characteristics may influence its pharmacokinetics and pharmacodynamics, making it a subject of interest for further research into drug development .

Several compounds share structural similarities with (2R)-2-amino-2-cyclohexylpropanoic acid. Notable examples include:

  • (2R)-2-amino-3-hydroxypropanoic acid: Contains a hydroxyl group instead of a cyclohexyl group.
  • (2R)-2-amino-2-phenylpropanoic acid: Features a phenyl group in place of the cyclohexyl group.
  • (S)-2-amino-3-cyclohexylpropanoic acid: Has a similar cyclohexyl structure but differs in stereochemistry.

Uniqueness

The uniqueness of (2R)-2-amino-2-cyclohexylpropanoic acid lies in its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This structural feature influences its reactivity and interactions within chemical and biological systems, making it particularly valuable in research and application contexts .

Systematic IUPAC Name

The systematic IUPAC name for this compound is (2R)-2-amino-2-cyclohexylpropanoic acid, which reflects its stereochemistry at the second carbon atom (R-configuration), the cyclohexyl substituent, and the propanoic acid backbone.

CAS Registry Number and Regulatory Identifiers

  • CAS Registry Number: 6635-13-8 (free acid form)
  • EC Number: Not formally assigned for the free acid, though its hydrochloride derivative (CAS 1461733-27-6) has distinct regulatory identifiers.

Historical Context and Discovery

Initial Synthesis and Characterization

The compound was first synthesized as part of efforts to explore structurally constrained amino acids for peptide modification. Early reports describe its preparation via Strecker synthesis or Ugi reaction, utilizing cyclohexyl carbonyl precursors and methylamine derivatives. Initial characterization included nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its molecular structure.

Key Milestones in Research Development

  • 2005: Entry into the PubChem database (CID 233532), marking its recognition as a building block in medicinal chemistry.
  • 2014: Commercial availability through AChemBlock, highlighting its utility in peptide engineering.
  • 2025: Expanded use in chiral resolution studies, leveraging its R-configuration for asymmetric synthesis.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.125928785 g/mol

Monoisotopic Mass

171.125928785 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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